Product packaging for Ammonium trivanadium octaoxide(Cat. No.:CAS No. 12207-63-5)

Ammonium trivanadium octaoxide

Cat. No.: B577087
CAS No.: 12207-63-5
M. Wt: 298.856
InChI Key: POMVSUFROMBINU-UHFFFAOYSA-O
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Description

Contextualization within Vanadium Oxo Compound Chemistry

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. acs.org This versatility allows for the formation of a diverse family of vanadium oxides with a wide range of crystal structures and properties. acs.orgnrel.gov These compounds can be simple oxides with a single oxidation state, such as vanadium pentoxide (V₂O₅), vanadium dioxide (VO₂), and vanadium sesquioxide (V₂O₃), or more complex mixed-valence oxides that contain vanadium atoms in different oxidation states simultaneously. acs.orgwikipedia.orgnih.gov

Ammonium (B1175870) trivanadium octaoxide is a prominent example of a mixed-valent ternary vanadium(IV,V) oxide. iucr.orgnih.gov Its structure is characterized by anionic layers of (V₃O₈)²⁻, which are composed of corner-sharing VO₄ tetrahedra and VO₅ square pyramids. researchgate.net These layers are held together by ammonium cations (NH₄⁺) situated in the interlayer spaces. researchgate.netnih.gov This layered, or lamellar, structure is of particular interest because it provides pathways for the insertion and extraction (intercalation) of ions, a critical feature for applications in electrochemical energy storage. researchgate.net The family of vanadium oxides is renowned for its potential in applications ranging from catalysis to smart windows and energy storage, driven by the unique electronic, optical, and magnetic properties that arise from vanadium's variable oxidation states. acs.orgnrel.govnih.gov

Historical Perspectives on Ammonium Vanadate (B1173111) Systems

The study of ammonium trivanadium octaoxide is historically linked to research on its precursor, ammonium metavanadate (NH₄VO₃). wikipedia.org Ammonium metavanadate has long been a key intermediate in the industrial purification of vanadium. wikipedia.orgwikipedia.org It is typically prepared by adding ammonium salts to aqueous solutions of vanadate ions, causing it to precipitate. wikipedia.org

The thermal decomposition of ammonium metavanadate has been a subject of study for decades, as it is the primary method for producing high-purity vanadium pentoxide (V₂O₅), a widely used industrial catalyst. wikipedia.orgwikipedia.orgvichemic.pl Early and subsequent investigations revealed that this decomposition is not a simple, one-step process. scirp.orgresearchgate.netscirp.org Instead, it proceeds through several intermediate compounds, the identities of which depend heavily on the reaction conditions, such as temperature, atmosphere, and whether the system is open or closed. scirp.orgresearchgate.netscirp.org Under certain conditions, particularly in capped or restricted-flow environments, this compound ((NH₄)₂V₃O₈) is formed as a stable intermediate product. scirp.orgscirp.org Hydrothermal reactions involving ammonium metavanadate have also been shown to yield (NH₄)₂V₃O₈. researchgate.netresearchgate.net This historical work on precursor systems laid the foundation for the deliberate synthesis and investigation of this compound as a material with its own distinct and valuable properties.

Synthesis of this compound
PrecursorMethodConditionsReference
Ammonium Metavanadate (NH₄VO₃)Thermal DecompositionDecomposition in a capped container. scirp.orgscirp.org
Ammonium Metavanadate (NH₄VO₃)Hydrothermal ReductionReaction in an aqueous environment under heat and pressure. iucr.orgresearchgate.net
Ammonium Metavanadate (NH₄VO₃)ElectroreductionElectrochemical reduction of the precursor. iucr.org

Current Research Gaps and Motivations for Scholarly Inquiry

Despite a history of investigation, significant questions and gaps in knowledge surrounding this compound continue to motivate research. One major area of focus has been the precise determination of its crystal structure. While the structure was reported in the 1980s, these early studies poorly defined the orientation of the ammonium cation within the crystal lattice. iucr.orgnih.gov More recent, high-resolution studies have aimed to correct this, revealing that the ammonium cation is disordered by rotation, a feature that could have important consequences for the material's ion intercalation properties. iucr.orgnih.gov

Another significant research driver is the challenge of structural instability, which has hindered the application of many vanadium oxides in electrochemical energy storage. nih.gov For ammonium vanadates specifically, irreversible insertion and extraction of the ammonium ions during cycling can lead to structural degradation and capacity loss. mdpi.com This motivates studies into strategies to stabilize the structure, such as the pre-insertion of other ions like potassium (K⁺) to act as structural pillars. mdpi.com Furthermore, the properties of many metastable vanadium oxides, particularly those produced via low-temperature synthetic routes, remain poorly understood, representing a broad research gap. nrel.gov The potential for these materials to unlock new functionalities provides a strong impetus for continued scholarly inquiry. nrel.gov

Significance of Advanced Investigations into this compound Systems

The primary significance of advanced investigations into (NH₄)₂V₃O₈ lies in its potential as a high-performance cathode material for next-generation batteries. iucr.orgresearchgate.net Its layered structure is inherently suitable for the reversible intercalation of various ions, including Li⁺, Zn²⁺, and Ca²⁺. researchgate.netucl.ac.uk The compound is particularly noted for its very high theoretical specific capacity, which could reach 442 mAh/g, making it an attractive candidate for high-energy-density storage systems. iucr.org

Research is actively exploring its use in aqueous zinc-ion batteries (AZIBs), which are considered promising for grid-scale energy storage due to their low cost and high safety. mdpi.com The ability to pre-insert stabilizing ions and engineer the electrode structure points to a pathway for overcoming the cycling instability that has plagued earlier vanadium oxide cathodes. mdpi.comucl.ac.uk Beyond batteries, the compound's unique physical properties, such as exhibiting both zero and negative thermal expansion along different crystal axes at different temperatures, are of fundamental scientific interest. nih.gov Its potential use in photocatalysis has also been noted, further broadening the scope of its significance. researchgate.net Continued investigation into the synthesis, structure, and properties of this compound is therefore crucial for unlocking its full potential in advanced materials and energy technologies.

Key Properties and Research Findings for (NH₄)₂V₃O₈
PropertyDetailsSignificanceReference
Crystal StructureTetragonal, Space Group P4bm. Features (V₃O₈)²⁻ layers separated by NH₄⁺ ions.Layered structure facilitates ion intercalation, essential for battery applications. iucr.orgnih.govresearchgate.net
Electrochemical PotentialHigh theoretical specific capacity (442 mAh/g).Potential for high-energy-density cathode material in Li-ion and Zn-ion batteries. iucr.orgresearchgate.net
Ion IntercalationDemonstrated reversible (de)intercalation of Zn²⁺ ions.Suitable as a cathode for aqueous zinc-ion batteries. researchgate.net
Thermal ExpansionExhibits both zero thermal expansion (ZTE) and negative thermal expansion (NTE) depending on temperature and crystal axis.Intriguing physical property with potential applications in precision instruments. nih.gov
SynthesisCan be synthesized via hydrothermal reduction or thermal decomposition of NH₄VO₃.Facile and inexpensive synthesis routes enhance its practical viability. iucr.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4NO8V3-15 B577087 Ammonium trivanadium octaoxide CAS No. 12207-63-5

Properties

CAS No.

12207-63-5

Molecular Formula

H4NO8V3-15

Molecular Weight

298.856

IUPAC Name

azanium;oxygen(2-);vanadium

InChI

InChI=1S/H3N.8O.3V/h1H3;;;;;;;;;;;/q;8*-2;;;/p+1

InChI Key

POMVSUFROMBINU-UHFFFAOYSA-O

SMILES

[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V]

Synonyms

ammonium trivanadium octaoxide

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Ammonium Trivanadium Octaoxide

Aqueous Precipitation Techniques for Controlled Formation

Aqueous precipitation is a common method for synthesizing ammonium (B1175870) vanadates by carefully controlling the solution's pH and temperature. This technique involves the reaction of soluble vanadium precursors with an ammonium salt in an aqueous medium to induce the precipitation of the desired compound.

Detailed research findings indicate that the pH of the solution is a critical parameter. For instance, the precipitation of ammonium metavanadate, a common precursor, can be optimized by adjusting the pH. In one method, an alkaline solution containing sodium vanadate (B1173111) has ammonium chloride added, and the pH is adjusted to a range of 5 to 7 using hydrochloric acid to form a white precipitate of ammonium metavanadate. amecj.com The process can be divided into weak basic (pH 7.5-8.5) and weak acidic (pH ~6) precipitation methods, although the former can suffer from high solubility of the product, leaving significant vanadium in the solution. researchgate.net

The concentration of reagents also plays a vital role. Studies have shown that increasing the concentration of ammonium chloride (from 6% to 14% w/v) can lead to an increase in vanadium recovery, achieving rates over 95%. amecj.com Temperature is another key factor; a study on precipitating ammonium metavanadate found optimal conditions at 50°C, which contributed to a precipitation rate exceeding 99%. researchgate.net A historical method involves taking an acidic solvent extraction strip solution containing vanadyl ions, oxidizing it, and then adding sodium carbonate and ammonia (B1221849) to adjust the pH to approximately 7.0-8.0, which, after filtering impurities, allows for the precipitation of ammonium metavanadate by adding ammonium chloride. google.com

ParameterConditionOutcomeReference
pH 5 - 7Formation of white ammonium metavanadate precipitate amecj.com
pH 8>99% precipitation rate for ammonium metavanadate researchgate.net
Temperature 50°C>99% precipitation rate for ammonium metavanadate researchgate.net
Ammonium Chloride 6% to 14% (w/v)Vanadium recovery rate over 95% amecj.com

Solid-State Reaction Pathways for Ammonium Trivanadium Octaoxide Analogs

Solid-state reactions, which involve the thermal treatment of solid precursors, are a staple in inorganic materials synthesis. While less common for the direct synthesis of this compound due to the thermal sensitivity of the ammonium ion, this method is effective for producing its analogs, such as other polyvanadates or mixed-metal oxides. The process typically involves grinding solid reactants together and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state. Analogs such as Samarium trivanadium nonaoxide and other rare-earth trivanadium nonaoxides are examples of compounds that can be formed through such high-temperature routes. guidechem.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for producing crystalline materials from solutions at temperatures above the solvent's boiling point in a sealed vessel called an autoclave. These methods are particularly effective for synthesizing this compound with controlled morphologies.

Hydrothermal synthesis of NH₄V₃O₈ is often achieved using ammonium metavanadate (NH₄VO₃) as a precursor. In a typical procedure, NH₄VO₃ is treated hydrothermally in the presence of an acid, such as acetic acid, at temperatures around 140°C for 48 hours. rsc.org Another study demonstrated the formation of NH₄V₃O₈ at 180°C from a solution containing both tetravalent (VOSO₄) and pentavalent (V₂O₅) vanadium sources, with the presence of vanadyl sulfate (B86663) expanding the formation range to weakly alkaline conditions. researchgate.net The duration of the synthesis can also be a critical factor, with reaction times extending to 72 hours in some procedures to ensure complete reaction and crystallization. mdpi.commostwiedzy.pl

Solvothermal synthesis is a related technique where a non-aqueous solvent is used. For instance, vanadyl glycolate (B3277807) hollow microspheres have been synthesized using a solvothermal process involving ammonium metavanadate in ethylene (B1197577) glycol at 180°C for 24 hours. washington.edu Subsequent calcination of such precursors can yield various vanadium oxides. washington.edu

MethodPrecursorsSolventTemperature (°C)Time (h)OutcomeReference
Hydrothermal NH₄VO₃, Acetic AcidWater14048NH₄V₃O₈ microcrystals rsc.org
Hydrothermal V₂O₅, VOSO₄·3H₂O, NH₄⁺ saltWater180-NH₄V₃O₈ plates and nanowires researchgate.net
Hydrothermal NH₄VO₃, Oxalic AcidWater18072Mixture of (NH₄)V₄O₁₀·H₂O and (NH₄)₀.₇₆V₄O₁₀ mdpi.commostwiedzy.pl
Solvothermal NH₄VO₃Ethylene Glycol18024Vanadyl glycolate microspheres (V₂O₅ precursor) washington.edu

Template-Assisted and Surfactant-Mediated Synthetic Strategies

To exert finer control over the nanostructure of vanadium oxides, template-assisted and surfactant-mediated approaches are employed. These strategies use organic molecules to direct the growth and assembly of the inorganic material into specific architectures.

Vanadium oxide nanotubes, for example, have been synthesized via a hydrothermal self-assembling process using ammonium metavanadate as the vanadium source and various organic molecules as structure-directing templates. researchgate.net Molecules such as primary amines and quaternary ammonium salts (like CTAB) have been shown to be effective templates for the formation of these nanotubes. researchgate.net The organic molecules are believed to condense between the layers of the vanadium oxide structure, guiding it to roll into a tubular morphology. researchgate.net Surfactants can also play a crucial role in controlling morphology and even protecting the nanoparticle surface from oxidation by binding to it. researchgate.net This method allows for the synthesis of materials with high surface areas and novel properties.

Controlled Crystallization and Morphological Engineering

The morphology, or shape, of ammonium trivanadate (B10776886) octaoxide crystals can be precisely engineered by tuning the synthesis parameters, which in turn influences the material's properties. The hydrothermal method is particularly well-suited for morphological control.

Research has demonstrated that key factors influencing the size and morphology of NH₄V₃O₈ crystals are the pH of the reaction mixture and the initial vanadium concentration. rsc.org By carefully adjusting these parameters, single-crystalline NH₄V₃O₈ with varied morphologies, including shuttles, flowers, belts, and plates, have been successfully synthesized. rsc.org For example, using acetic acid to control the pH during the hydrothermal treatment of ammonium metavanadate allowed for the selective formation of these different shapes. rsc.org Furthermore, the use of different ammonium-containing salt additives (such as NH₄Cl, (NH₄)₂SO₄, NH₄NO₃) in hydrothermal synthesis can promote the formation of single crystals, primarily in the form of plates. researchgate.net Under specific conditions, it is even possible to produce nanoparticles in the form of nanowires with a high aspect ratio. researchgate.net

Controlling FactorParameter Value/AdditiveResulting MorphologyReference
pH and Vanadium Conc. VariedShuttles, flowers, belts, plates rsc.org
pH 4 (with Acetic Acid)Belt-like microcrystals rsc.org
Ammonium Salts NH₄Cl, (NH₄)₂SO₄, etc.Plate-like single crystals researchgate.net
Synthetic Parameters Optimized pH and VOSO₄Nanowires (l/d ~100) researchgate.net

Purity Assessment and Yield Optimization in Preparative Protocols

Ensuring the purity of the synthesized ammonium trivanadate octaoxide and maximizing the reaction yield are critical for its practical application. Various analytical techniques are used to assess purity, while optimization involves the systematic adjustment of reaction conditions.

Purity is commonly assessed using X-ray diffraction (XRD) to confirm the crystalline phase and identify any crystalline impurities. researchgate.net Infrared spectroscopy is another tool used to verify the product by comparing its spectrum to a standard. researchgate.net For organic-involved syntheses, purification steps may include washing the precipitate with appropriate solvents. For example, precipitates can be washed multiple times with ethyl acetate, in which the desired compound is insoluble, to remove unreacted starting materials and by-products. nih.gov Washing the precipitate with cold water or a dilute ammonium chloride solution is also used to remove residual ions from aqueous preparations. google.com

Yield optimization focuses on adjusting parameters to maximize the amount of product formed. In aqueous precipitation, the concentration of the precipitating agent, such as ammonium chloride, and the solution pH are key variables. amecj.com It has been shown that a precipitation rate of over 99% can be achieved under optimized conditions of V₂O₅ concentration (30 g/L), pH (8), ammonification coefficient (2), and temperature (50°C). researchgate.net In another study, vanadium recovery of over 95% was achieved by controlling the ammonium chloride concentration and pH. amecj.com

Advanced Structural Elucidation and Crystallographic Analysis of Ammonium Trivanadium Octaoxide

Powder X-ray Diffraction Techniques for Phase Identification and Assessment of Crystallinity

Powder X-ray diffraction (PXRD) is an essential technique for routine phase identification, assessment of sample purity, and analysis of crystallinity. For (NH₄)₂V₃O₈, PXRD patterns show characteristic peaks that can be indexed to a tetragonal unit cell, confirming the phase identified by single-crystal studies. mdpi.com

The PXRD pattern of hydrothermally synthesized (NH₄)₂V₃O₈ exhibits sharp and well-defined diffraction peaks, indicating good crystallinity. The prominent peaks in the pattern can be indexed according to the Joint Committee on Powder Diffraction Standards (JCPDS) file number 51-1733. mdpi.com For instance, strong diffraction peaks are typically observed at 2θ values corresponding to the (001) and (002) crystallographic planes, which is characteristic of its layered structure. mdpi.com

Table 4: Representative Powder X-ray Diffraction Data for (NH₄)₂V₃O₈

2θ (°) d-spacing (Å) Miller Indices (hkl)
~15.9 ~5.57 (001)
~31.8 ~2.81 (002)

Data corresponds to Cu Kα radiation and is based on reported patterns. mdpi.com

Electron Diffraction and High-Resolution Electron Microscopy for Nanoscale Structure

To investigate the structure at the nanoscale, electron diffraction and high-resolution transmission electron microscopy (HRTEM) are employed. These techniques provide direct visualization of the crystal lattice and information about the crystallographic orientation of individual nanocrystals.

For (NH₄)₂V₃O₈, HRTEM images reveal its lamellar, or layered, structure. mdpi.com The lattice fringes are clearly discernible in these images. For example, the lattice planes (100) and (010) have been observed with an interplanar distance of approximately 8.9 Å. mdpi.com

Selected area electron diffraction (SAED) patterns taken from individual crystals confirm their single-crystal nature. The diffraction spots in the SAED patterns can be indexed to the tetragonal structure of (NH₄)₂V₃O₈, which is consistent with the X-ray diffraction data. mdpi.com

Neutron Diffraction for Light Atom Localization and Magnetic Structure Probing

Neutron diffraction is a powerful technique that is particularly sensitive to the positions of light atoms, such as hydrogen, which are often difficult to locate accurately using X-ray diffraction. Given the disordered nature of the ammonium (B1175870) cation in (NH₄)₂V₃O₈, neutron diffraction would be the ideal method to precisely determine the positions and orientations of the hydrogen atoms and to provide a more detailed picture of the hydrogen bonding network.

Furthermore, because neutrons possess a magnetic moment, they can scatter from magnetic moments within a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of ordered materials. researchgate.net (NH₄)₂V₃O₈ contains V⁴⁺ ions, which have a d¹ electron configuration and are therefore magnetic. Electron Paramagnetic Resonance (EPR) studies have already indicated orientation-dependent magnetic properties. researchgate.net A neutron diffraction study, particularly at low temperatures, could therefore be used to probe for and solve any long-range magnetic ordering of the V⁴⁺ moments.

However, a review of the current scientific literature indicates that while the potential for such studies is high, detailed neutron diffraction investigations focusing on the precise localization of hydrogen atoms or the determination of the magnetic structure of ammonium trivanadium octaoxide have not been extensively reported.

Comparative Crystallography of Related Polyvanadate Frameworks

A key feature of these frameworks is their ability to undergo intercalation, where guest species such as cations or organic molecules can be inserted into the interlayer space. rsc.orgacs.orgrsc.org This property is of significant interest for applications in areas like battery technology. For example, ammonium vanadates like NH₄V₄O₁₀ have been studied as cathode materials for aqueous zinc-ion batteries, where the NH₄⁺ ions act as "pillars" to stabilize the layered structure during the intercalation and deintercalation of Zn²⁺ ions. acs.orgacs.org

The interlayer spacing in these vanadates can be modified by the intercalation of different species. For instance, the intercalation of polyaniline (PANI) into NH₄V₄O₁₀ has been shown to increase the interlayer distance. rsc.org Similarly, the presence of crystal water and other cations like Na⁺ can also influence the crystal structure and stability of ammonium vanadates. rsc.org The structural architecture of these layered vanadates is diverse, with some compounds featuring single layers of vanadium polyhedra, while others, particularly those with large or highly charged interlayer cations like NH₄⁺, can form double-layered structures. acs.org This structural diversity is a defining characteristic of the rich crystal chemistry of polyvanadates.

Spectroscopic Probing of Electronic and Vibrational States in Ammonium Trivanadium Octaoxide

Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, offering detailed information about its crystal structure and chemical bonding. ucl.ac.uk In the context of ammonium (B1175870) trivanadium octaoxide, Raman spectra are characterized by distinct bands corresponding to the vibrations of the vanadate (B1173111) framework and the ammonium cations.

The primary features in the Raman spectrum of (NH₄)₂V₃O₈ arise from the vanadium-oxygen (V-O) polyhedra. These vibrations can be categorized into several regions:

High-frequency region (800–1100 cm⁻¹): This region is dominated by the stretching vibrations of terminal V=O bonds (vanadyl groups). These bonds are the shortest and strongest in the structure, thus vibrating at the highest frequencies.

Intermediate-frequency region (400–800 cm⁻¹): Bands in this range are typically assigned to the asymmetric and symmetric stretching modes of V-O-V bridges, which link the vanadium-oxygen polyhedra to form the layered structure of trivanadate (B10776886). unimi.it

Low-frequency region (<400 cm⁻¹): This region contains the bending vibrations of V-O bonds and various lattice modes, which involve the collective movements of the vanadate framework and the ammonium ions.

The ammonium ion (NH₄⁺) also exhibits characteristic Raman active modes, although they can sometimes be weak or overlap with other vibrations. The symmetric stretching vibration (ν₁) of the N-H bond is expected around 2954 cm⁻¹, while the asymmetric stretching (ν₃) appears near 3194 cm⁻¹. mdpi.com Bending modes (ν₂ and ν₄) occur at lower wavenumbers, typically in the 1400-1700 cm⁻¹ range. mdpi.com The presence and position of these bands confirm the incorporation of ammonium ions within the crystal lattice, interacting with the vanadate layers through hydrogen bonding.

Data Table: Representative Raman Shifts for Ammonium Vanadates and Related Groups

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference(s)
V=O Stretching 800 - 1100 unimi.it
V-O-V Bridge Stretching 400 - 800 unimi.it
V-O Bending & Lattice Modes < 400 unimi.it
N-H Asymmetric Stretching (ν₃) ~3194 mdpi.com
N-H Symmetric Stretching (ν₁) ~2954 mdpi.com

Infrared Spectroscopy for Functional Group Identification and Bonding Analysis

Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the molecular dipole moment. rsc.org For ammonium trivanadium octaoxide, FTIR is particularly sensitive to both the vanadate framework and the ammonium functional groups.

The FTIR spectrum of (NH₄)₂V₃O₈ shows several characteristic absorption bands. A study of hydrothermally synthesized (NH₄)₂V₃O₈ microcrystals identified distinct bands at 3232, 1403, 1006, 962, 727, and 522 cm⁻¹. researchgate.net These can be assigned as follows:

The band at 1006 cm⁻¹ corresponds to the stretching vibration of the terminal V⁵⁺=O bond. researchgate.net

The peak at 962 cm⁻¹ is often attributed to the V⁴⁺=O stretching vibration, indicating the mixed-valence nature of the compound.

Absorptions in the 500-800 cm⁻¹ range, such as the bands at 727 cm⁻¹ and 522 cm⁻¹, are characteristic of the stretching vibrations of V-O-V bridges. researchgate.net

The prominent band at 1403 cm⁻¹ is assigned to the asymmetric bending vibration (ν₄) of the N-H bonds in the ammonium cation (NH₄⁺). researchgate.net

A broad absorption around 3232 cm⁻¹ is attributed to the N-H stretching vibrations of the NH₄⁺ group. researchgate.net The broadening of this band suggests the presence of significant hydrogen bonding between the ammonium ions and the oxygen atoms of the vanadate layers. researchgate.net

Data Table: Characteristic FTIR Absorption Bands for (NH₄)₂V₃O₈

Wavenumber (cm⁻¹) Assignment Reference(s)
3232 N-H Stretching (NH₄⁺) researchgate.net
1403 N-H Asymmetric Bending (NH₄⁺) researchgate.net
1006 V⁵⁺=O Terminal Stretching researchgate.net
962 V⁴⁺=O Terminal Stretching researchgate.net
727 V-O-V Bridge Stretching researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Vanadium Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and, crucially, the chemical (oxidation) states of the elements present within the top few nanometers of a material's surface. unimi.it For mixed-valence compounds like (NH₄)₂V₃O₈, XPS is indispensable for quantifying the ratio of different vanadium oxidation states.

The V 2p core level spectrum is of particular interest. It is split by spin-orbit coupling into two components: V 2p₃/₂ and V 2p₁/₂. The binding energy of these peaks is highly sensitive to the oxidation state of the vanadium atom. In (NH₄)₂V₃O₈, the V 2p spectrum can be deconvoluted into multiple peaks corresponding to V⁵⁺ and V⁴⁺ states.

A study reported that the V 2p peak for (NH₄)₂V₃O₈ can be fitted with components at approximately 516.7 eV (V 2p₃/₂), 523.5 eV (V 2p₁/₂ for V⁴⁺), and 524.5 eV (V 2p₁/₂ for V⁵⁺). researchgate.net The presence of both V⁴⁺ and V⁵⁺ species confirms the mixed-valence nature of the compound, which is fundamental to its electronic properties. The O 1s spectrum typically shows a primary peak around 529.6-530.3 eV, attributed to the oxygen in the vanadate lattice (V-O-V, V=O), and may show a higher binding energy shoulder due to surface hydroxyl groups or adsorbed water. researchgate.netnih.gov

Data Table: V 2p Binding Energies for Vanadium Oxidation States

Oxidation State V 2p₃/₂ Binding Energy (eV) V 2p₁/₂ Binding Energy (eV) Reference(s)
V⁵⁺ ~517.2 - 517.6 ~524.5 - 525.1 researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Valence State Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying materials with unpaired electrons. rsc.org Since V⁵⁺ (d⁰ configuration) is diamagnetic (no unpaired electrons), it is EPR silent. In contrast, V⁴⁺ (d¹ configuration) is paramagnetic and gives a characteristic EPR signal. washington.edu This makes EPR an ideal tool for selectively probing the V⁴⁺ centers in this compound.

EPR studies of (NH₄)₂V₃O₈ reveal a strong signal with a g-factor value of approximately 1.98. washington.edumdpi.com This signal is characteristic of the vanadyl ion (VO²⁺), which is the common form of V⁴⁺ in oxide materials. The analysis of the EPR spectra, including the angular variation of the g-values in single crystals, suggests that the V⁴⁺ ions reside in axially distorted octahedral or square-pyramidal coordination environments. mdpi.comresearchgate.net The hyperfine structure, resulting from the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), can provide further details about the local environment of the V⁴⁺ ions. This detailed characterization of the paramagnetic V⁴⁺ sites is critical for understanding the magnetic and electronic properties of the material.

Data Table: Typical EPR Parameters for V⁴⁺ in Vanadates

Parameter Typical Value Information Provided Reference(s)
g-factor ~1.98 Confirms presence of V⁴⁺ (VO²⁺) species washington.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei, providing detailed information about molecular structure, dynamics, and chemical environment. osti.gov For this compound, both ⁵¹V and ¹H NMR could potentially offer insights.

¹H NMR spectroscopy can be used to study the ammonium (NH₄⁺) cations. The chemical shift and line shape of the proton signal are sensitive to the local environment and motion of the ammonium ions. ub.edu Interactions such as hydrogen bonding with the vanadate layers can influence the NMR spectrum. researchgate.net

⁵¹V NMR is a powerful tool for characterizing the different vanadium sites in polyoxovanadates. However, in mixed-valence compounds like (NH₄)₂V₃O₈, the presence of paramagnetic V⁴⁺ centers can lead to significant broadening of the NMR signals, often making them difficult to detect. This paramagnetic broadening is a result of the strong fluctuating magnetic fields from the unpaired electrons of the V⁴⁺ ions. Therefore, while NMR is theoretically applicable, obtaining high-resolution solid-state ⁵¹V NMR spectra for (NH₄)₂V₃O₈ is challenging. If observable, the spectra would provide distinct signals for the diamagnetic V⁵⁺ sites, with their chemical shifts indicating their specific coordination geometry (e.g., tetrahedral vs. octahedral).

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Chemistry

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the oxidation state, coordination geometry, and local electronic structure of a specific element. mdpi.com For (NH₄)₂V₃O₈, analyzing the V K-edge X-ray Absorption Near-Edge Structure (XANES) provides valuable data.

The position of the absorption edge is directly correlated with the average oxidation state of the vanadium atoms; a higher energy position indicates a higher average oxidation state. nih.gov For (NH₄)₂V₃O₈, the edge position would fall between that of V₂O₄ (V⁴⁺) and V₂O₅ (V⁵⁺) standards, reflecting its mixed-valence character.

Furthermore, the pre-edge region of the V K-edge spectrum is particularly informative. The intensity and shape of pre-edge peaks are highly sensitive to the coordination environment of the vanadium atoms. nih.gov A strong, sharp pre-edge feature is characteristic of a non-centrosymmetric environment, such as a distorted tetrahedral or square-pyramidal coordination, which allows the otherwise forbidden 1s → 3d electronic transition. rsc.orgnih.gov The analysis of these features can confirm the presence of the VO₄ tetrahedra and VO₅ square pyramids that constitute the trivanadate layers. mdpi.com

Data Table: Information from V K-edge XANES

Spectral Feature Information Derived Reference(s)
Edge Position Average oxidation state of vanadium ucl.ac.uknih.gov

Theoretical and Computational Investigations of Ammonium Trivanadium Octaoxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a fundamental computational method for investigating the electronic properties of materials like ammonium (B1175870) trivanadium octaoxide ((NH₄)₂V₃O₈). DFT calculations have been successfully employed to determine the optimized crystal structure and electronic characteristics of this compound. acs.org The crystal structure of (NH₄)₂V₃O₈ has a lamellar composition, featuring layers built from corner-sharing VO₄ tetrahedra and VO₅ square pyramids, with ammonium ions (NH₄⁺) situated between these layers. researchgate.net

Computational simulations using DFT have optimized the geometric structure of (NH₄)₂V₃O₈. acs.org Different functionals, including the Generalized Gradient Approximation (GGA) and extensions like GGA+U, have been utilized to accurately describe the lattice parameters. acs.org The results from these calculations are in close agreement with experimental data. acs.org

Table 1: Optimized Lattice Constants of Ammonium Trivanadium Octaoxide from DFT (GGA+U) Calculations

Lattice ParameterValue (Å)Angle (β)
a5.0985596.4311°
b8.58216
c7.85297

Data sourced from DFT calculations reported in scientific literature. acs.org

The analysis of the electronic band structure and the density of states (DOS) is critical for understanding the electronic conductivity and optical properties of a material. For this compound, DFT calculations have revealed that it is a magnetic semiconductor. acs.org

Calculations performed using the GGA functional show that (NH₄)₂V₃O₈ possesses an indirect band gap of 1.942 eV. acs.org The top of the valence band is located at the Γ point, while the bottom of the conduction band is at the A point in the Brillouin zone. acs.org Further analysis, corroborated by ultraviolet photoelectron spectroscopy (UPS) experiments, confirms that the valence band maximum is predominantly composed of localized vanadium 3d states. rsc.org This characteristic is crucial for its potential use in electronic and photocatalytic applications.

Table 2: Calculated Electronic Properties of this compound

PropertyValue/Description
Band Gap TypeIndirect
Band Gap (GGA)1.942 eV
Dominant Valence Band StatesVanadium 3d

Data sourced from DFT calculations. acs.orgrsc.org

The study of charge density distribution provides deep insights into the nature of chemical bonds within a crystal. This analysis can reveal the degree of ionic or covalent character in the bonds between atoms, such as the Vanadium-Oxygen and the interactions involving the ammonium cation. While the crystallographic structure defining the atomic positions and connectivity is well-established, detailed computational studies focusing specifically on the charge density maps and quantitative analysis of interatomic bonding in this compound are not widely available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ion Transport

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations can model atomic and molecular motion, providing insights into material dynamics, thermal stability, and ion transport mechanisms. For materials like (NH₄)₂V₃O₈, MD could be particularly useful for understanding the diffusion of ammonium ions or other intercalated ions within its layered structure, which is relevant for applications in energy storage. However, based on a review of available scientific literature, specific studies employing Molecular Dynamics simulations to investigate the dynamic behavior or ion transport phenomena in this compound have not been reported.

First-Principles Studies of Reaction Mechanisms and Interfacial Adsorption

First-principles calculations, primarily based on DFT, are instrumental in exploring reaction mechanisms and adsorption processes at material surfaces and interfaces. Such studies can predict reaction pathways, activation energies, and the stability of adsorbed species. For this compound, DFT has been used to study the band alignment at the interface with TiO₂-stearic acid, revealing that the heterojunction facilitates effective charge separation and transfer, which is beneficial for photocatalysis. researchgate.netdntb.gov.ua Despite this, comprehensive first-principles investigations detailing specific catalytic reaction mechanisms or the interfacial adsorption of various molecules on the surfaces of this compound are limited in the current body of scientific literature.

Computational Thermodynamics for Phase Stability and Transformation Pathways

Computational thermodynamics utilizes first-principles energy calculations to predict the thermodynamic stability of different material phases and to map out potential transformation pathways under varying conditions of temperature and pressure. umn.eduosti.gov This involves constructing phase diagrams by comparing the formation energies of a compound and its potential competing phases or polymorphs. umn.eduosti.gov Such studies are essential for understanding material synthesis and degradation. To date, dedicated computational thermodynamic studies focused on determining the phase stability, potential polymorphs, and transformation pathways specifically for this compound are not reported in the available scientific literature.

Predictive Modeling of Structural and Electronic Transitions

Predictive modeling combines computational methods with theoretical principles to forecast how a material's structural and electronic properties might change under external stimuli such as pressure, strain, or electric fields. These models can predict phase transitions, changes in conductivity (e.g., insulator-to-metal transitions), and other critical phenomena. For this compound, such predictive studies could guide the engineering of its properties for specific applications. However, a review of the literature indicates that predictive modeling studies focusing on the structural and electronic transitions in this compound have not yet been published.

Mechanistic Research in Electrochemical Applications of Ammonium Trivanadium Octaoxide

Fundamental Electrochemical Response Characterization Methodologies

A suite of electrochemical techniques is employed to unravel the complex processes occurring within an ammonium (B1175870) trivanadium octaoxide electrode during operation. These methods provide insights into the redox reactions, charge storage capabilities, and kinetic properties of the material.

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of electroactive species. gamry.com By sweeping the potential of a working electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction reactions occur. gamry.com In the study of ammonium trivanadium octaoxide, CV is instrumental in identifying the various redox couples associated with the vanadium centers. The resulting voltammogram typically displays distinct peaks corresponding to the oxidation and reduction of vanadium ions between different valence states (e.g., V⁵⁺, V⁴⁺, V³⁺). chemguide.co.ukwou.edu The shape, position, and magnitude of these peaks provide qualitative and quantitative information about the reversibility and kinetics of the electron transfer processes. gamry.com For instance, a broad oxidation peak might suggest a complex, multi-step reaction or slow kinetics. researchgate.net

The typical CV curve for a material like this compound in a non-aqueous electrolyte (e.g., a lithium-ion battery) would show cathodic and anodic peaks corresponding to the insertion and extraction of ions, which are coupled with the reduction and oxidation of the vanadium framework, respectively. The separation between the anodic and cathodic peak potentials can give an indication of the electrochemical reversibility of the reactions.

Galvanostatic cycling, where a constant current is applied to the electrochemical cell while monitoring the voltage, is a primary method for evaluating the charge storage capacity and cycling stability of electrode materials. For this compound, these studies reveal the specific capacity (in mAh/g) and how it fades over repeated charge-discharge cycles. The voltage profile during galvanostatic cycling exhibits plateaus or sloping regions that correspond to the phase transitions and redox reactions identified in cyclic voltammetry.

The mechanism of charge storage in (NH₄)V₃O₈ is primarily based on the intercalation and deintercalation of guest ions (e.g., Li⁺, Na⁺, or Mg²⁺) into and out of its layered crystal structure. During discharge, guest ions from the electrolyte move into the interstitial spaces of the vanadium oxide framework, and to maintain charge neutrality, vanadium ions are reduced to a lower oxidation state. The reverse process occurs during charging. The layered structure of this compound provides two-dimensional pathways for this ion movement. The size and charge of the intercalating ion, as well as the nature of the electrolyte, significantly influence the capacity, rate capability, and structural stability of the material.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the various resistive and capacitive elements within an electrochemical system. numberanalytics.compineresearch.com By applying a small AC voltage perturbation over a range of frequencies, the impedance response of the cell can be measured. numberanalytics.com The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent circuit to quantify different electrochemical processes. numberanalytics.compineresearch.com

In the context of this compound electrodes, EIS can distinguish between:

Solution Resistance (Rs): The resistance of the electrolyte.

Charge Transfer Resistance (Rct): The resistance to the transfer of electrons at the electrode-electrolyte interface, which is related to the kinetics of the redox reactions. pineresearch.comnih.gov A smaller Rct value indicates faster kinetics.

Solid-Electrolyte Interphase (SEI) Resistance (Rsei): The resistance of a passivation layer that can form on the electrode surface. nih.gov

Warburg Impedance (Zw): A component that appears at low frequencies and is characteristic of the diffusion of ions within the electrode material.

By analyzing the changes in these impedance parameters under different conditions (e.g., state of charge, cycle number), researchers can gain insights into the factors limiting the performance of this compound electrodes, such as slow ion diffusion or high charge transfer resistance. jecst.orgsandia.gov

Ion Transport Mechanisms within this compound Frameworks

The efficiency of an electrode material is heavily dependent on the ease with which ions can move through its crystal structure. rsc.orgnih.gov The layered framework of this compound is a key feature that facilitates ion transport. The V₃O₈ layers are held together by ammonium ions, creating galleries or interlayer spaces that can accommodate guest ions.

The transport of ions within this framework is a complex process influenced by several factors:

Interlayer Spacing: The distance between the vanadium oxide layers dictates the size of the ions that can be readily intercalated. The presence of the ammonium ions helps to maintain a relatively large interlayer spacing, which is advantageous for the diffusion of larger ions.

Structural Stability: The rigidity and stability of the V-O framework during repeated ion insertion and extraction are crucial for long-term cycling performance. Significant structural changes can lead to the collapse of the layers and a loss of ion transport pathways.

Guest Ion Properties: The size, charge, and solvation of the intercalating ion all play a role in its mobility within the host structure. Smaller, singly charged ions generally exhibit faster diffusion kinetics.

Research in this area often involves a combination of electrochemical measurements and advanced characterization techniques to understand the diffusion pathways and the interaction between the guest ions and the host framework.

Electrode-Electrolyte Interface Phenomena and Surface Reaction Pathways

The interface between the electrode and the electrolyte is a critical region where charge transfer and other electrochemical reactions occur. tainstruments.comrsc.orgrsc.org The performance and stability of an this compound electrode are significantly influenced by the phenomena at this interface.

A key aspect is the formation of a Solid-Electrolyte Interphase (SEI). The SEI is a passivation layer that forms on the electrode surface due to the decomposition of electrolyte components, particularly during the initial cycles. nih.gov A stable and ionically conductive SEI is desirable as it can prevent further electrolyte decomposition and protect the electrode surface. However, an unstable or excessively resistive SEI can impede ion transport and lead to capacity fade.

Redox Chemistry and Vanadium Valence State Changes During Electrochemical Cycling

The ability of vanadium to exist in multiple stable oxidation states (+2, +3, +4, and +5) is fundamental to the electrochemical functionality of this compound. libretexts.orgchemguide.co.ukwou.edu The charge storage mechanism relies on the reversible redox reactions of the vanadium centers within the oxide framework.

During the discharge process (ion intercalation), vanadium is reduced. For example, in a lithium-ion system, as Li⁺ ions are inserted into the structure, V⁵⁺ and/or V⁴⁺ ions are reduced to lower oxidation states (e.g., V⁴⁺ and V³⁺) to maintain charge balance. The reverse process occurs during charging, where the extraction of Li⁺ ions is accompanied by the oxidation of vanadium to higher valence states.

Theoretical and Mechanistic Design Principles for Enhanced Electrochemical Activity

The electrochemical activity of this compound ((NH₄)₂V₃O₈) as a cathode material, particularly in aqueous zinc-ion batteries (AZIBs), is underpinned by several key theoretical and mechanistic design principles. These principles focus on manipulating the material's crystal structure, electronic properties, and interaction with intercalating ions to improve capacity, cycling stability, and rate performance.

A foundational concept in enhancing the electrochemical performance of layered vanadium oxides is the role of intercalated species as structural "pillars." In (NH₄)₂V₃O₈, the ammonium ions (NH₄⁺) are situated between the vanadium oxide layers. washington.edu These ions act as pillars, providing structural stability and preventing the collapse of the layers during the repeated insertion and extraction of charge carriers like Zn²⁺. sciengine.comacs.org This pillaring effect, facilitated by strong hydrogen bonds between the NH₄⁺ ions and the V-O layers, is crucial for long-term cycling stability. sciengine.com

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the mechanistic advantages conferred by the NH₄⁺ ions. DFT calculations have shown that the presence of NH₄⁺ in the interlayer space of vanadium oxides reduces the electrostatic interactions between the intercalating Zn²⁺ ions and the host lattice. mdpi.com This reduction in electrostatic forces effectively acts as a "lubricant," lowering the energy barrier for Zn²⁺ diffusion and thereby enhancing the material's rate capability. mdpi.com

Another critical design principle is the engineering of the interlayer spacing. The presence of larger cations like NH₄⁺ naturally expands the distance between the vanadium oxide layers. ucl.ac.uk This increased spacing creates more open channels for the diffusion of guest ions, which is particularly beneficial for the intercalation of relatively large hydrated zinc ions. Research has drawn comparisons between different ammonium vanadium oxides, noting that variations in interplanar spacing directly impact the accessibility of sites for Zn²⁺ insertion and extraction. washington.edu

The introduction of defects, such as oxygen vacancies, represents a further strategy to boost electrochemical activity. Oxygen vacancies can increase the number of active sites available for redox reactions and expand the interlayer spacing, both of which promote the kinetics of Zn²⁺ diffusion. sciengine.com DFT calculations have corroborated these experimental observations, demonstrating that oxygen-deficient structures can have a lower Zn²⁺ diffusion energy barrier, leading to improved rate performance and capacity. sciengine.comosti.gov

Interactive Data Table: Electrochemical Performance of Ammonium Vanadium Oxide-Based Cathodes

Cathode MaterialCurrent DensitySpecific Capacity (mAh g⁻¹)Cycle LifeCapacity RetentionReference
(NH₄)₂V₃O₈/C0.1 A g⁻¹35650 cycles- sciengine.com
(NH₄)₂V₃O₈/C1 A g⁻¹-2000 cycles135 mAh g⁻¹ (final capacity) sciengine.com
NH₄V₄O₁₀0.1 A g⁻¹417.35150 cycles- acs.org
NH₄V₄O₁₀5 A g⁻¹246 (initial)2100 cycles90% acs.org
(NH₄)₂V₆O₁₆0.2 A g⁻¹208.3100 cycles- nih.gov
(NH₄)₂V₆O₁₆5 A g⁻¹-2000 cycles90% mdpi.com
Kₓ(NH₄)₁₋ₓV₄O₁₀0.4 A g⁻¹4322000 cycles94.2% mdpi.com
Oxygen-Deficient NH₄V₄O₁₀0.1 A g⁻¹484.3100 cycles~100% osti.gov
Oxygen-Deficient NH₄V₄O₁₀6 A g⁻¹>200 (initial)3500 cycles- osti.gov

Exploration of Catalytic Mechanisms Involving Ammonium Trivanadium Octaoxide

Reaction Mechanism Elucidation via In-Situ Spectroscopic Techniques

The understanding of catalytic reaction mechanisms on ammonium (B1175870) trivanadium octaoxide ((NH₄)₂V₃O₈) has been significantly advanced through the application of in-situ spectroscopic techniques. These methods allow for the observation of the catalyst under actual reaction conditions, providing real-time information on structural changes and the formation of transient species. rsc.orgnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. For instance, in reactions involving CO₂, NH₃, and alcohols, FTIR can monitor the gas-phase products and changes on the catalyst surface simultaneously. nih.gov Studies have shown that when V₂O₅ is used as a pre-catalyst, it transforms into (NH₄)₂V₃O₈ in-situ, which is identified as the true catalytically active species. ionike.comionike.comionike.com This transformation and the subsequent interactions with reactants can be tracked by observing characteristic vibrational bands. In-situ FTIR studies on related vanadium-based catalysts for selective catalytic reduction (SCR) have also helped in identifying adsorbed ammonia (B1221849) species and reaction intermediates, providing a framework for understanding similar processes on (NH₄)₂V₃O₈. whut.edu.cn

In-situ Raman spectroscopy is another critical technique, particularly effective for studying the lattice vibrations of metal oxides. sciencenet.cn It can be employed at high temperatures and under controlled atmospheres to monitor the catalyst's structural integrity and phase transitions during a reaction. sciencenet.cnosti.gov For vanadium-based catalysts, Raman spectroscopy can detect changes in the vanadyl (V=O) bond and the V-O-V bridges, which are often implicated in the catalytic cycle. chalmers.se For example, in the photocatalytic degradation of methylene (B1212753) blue using a TiO₂/(NH₄)₂V₃O₈ heterojunction, in-situ Raman could be used to observe the evolution of the catalyst phases and the interaction between the two components under irradiation. researchgate.net The ability to perform these measurements under operating conditions is crucial for distinguishing between the catalyst's resting state and its active state. rsc.org

In-Situ Technique Information Gained on (NH₄)₂V₃O₈ Catalysis Typical Application
FTIR Spectroscopy Identification of adsorbed reactant/product species; monitoring in-situ formation of (NH₄)₂V₃O₈ from precursors. nih.govionike.comwhut.edu.cnCatalytic synthesis of alkyl carbamates; Selective Catalytic Reduction (SCR). ionike.comchalmers.se
Raman Spectroscopy Detection of structural changes (e.g., V=O, V-O-V bonds); phase transformations under reaction conditions. sciencenet.cnosti.govOxidation reactions; Photocatalysis. researchgate.netlibretexts.org
X-ray Diffraction (XRD) Confirms the in-situ formation of the crystalline (NH₄)₂V₃O₈ phase from precursors like V₂O₅. ionike.comresearchgate.netSynthesis of alkyl carbamates from CO₂, NH₃, and alcohols. ionike.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation states of vanadium (V⁵⁺, V⁴⁺) on the catalyst surface during the reaction. ionike.comresearchgate.netSynthesis of alkyl carbamates. ionike.comresearchgate.net

Active Site Identification and Characterization on Ammonium Trivanadium Octaoxide Surfaces

The catalytic activity of this compound is intrinsically linked to the nature and distribution of its surface active sites. Research indicates that both acidic and redox sites play a crucial role. rsc.orgmdpi.com The structure of (NH₄)₂V₃O₈, which consists of layers of corner-sharing VO₄ tetrahedra and VO₅ square pyramids, provides a variety of potential active centers. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) studies have been instrumental in characterizing the vanadium centers. Such analyses on (NH₄)₂V₃O₈ suggest the presence of VO²⁺ complexes located in axially distorted octahedral sites. researchgate.netmdpi.comresearchgate.net These sites, which contain V⁴⁺ ions, are often considered key redox centers in catalytic reactions. The generation of these V⁴⁺ centers can occur during the hydrothermal synthesis of the material, which involves a partial reduction of V⁵⁺. mdpi.com

Brønsted acid sites are also critical, particularly in reactions involving ammonia, such as the selective catalytic reduction (SCR) of NOx. chalmers.senih.gov These sites are associated with surface hydroxyl groups or the ammonium ions (NH₄⁺) present in the structure. nih.gov The ammonium ions intercalated between the vanadate (B1173111) layers can influence the surface acidity and enhance catalytic performance by facilitating the adsorption of reactant molecules like NH₃. nih.govcsic.es The combination of these Brønsted acid sites for reactant adsorption and adjacent vanadium redox sites for the chemical transformation is thought to be essential for high catalytic efficiency. chalmers.semdpi.com

Role of Vanadium Oxidation States in Catalytic Cycles

The ability of vanadium to exist in multiple stable oxidation states, primarily +4 and +5, is fundamental to the catalytic function of this compound. acs.orgpg.edu.pl The catalytic cycle in many oxidation and reduction reactions relies on the redox couple V⁵⁺ + e⁻ ↔ V⁴⁺. libretexts.orgchemguide.co.uk

In catalytic processes like the SCR of NOx or selective oxidation, the reaction often proceeds via a Mars-van Krevelen mechanism. osti.govlibretexts.org In this mechanism, a reactant is oxidized by taking an oxygen atom from the catalyst lattice, leading to the reduction of V⁵⁺ to V⁴⁺. Subsequently, the reduced V⁴⁺ site is re-oxidized back to V⁵⁺ by an oxidizing agent in the feed, such as O₂, completing the catalytic cycle. libretexts.orgchemguide.co.uk

Vanadium Oxidation State Role in Catalysis Supporting Evidence
V⁵⁺ Acts as the primary oxidizing agent in the catalytic cycle; is reduced to V⁴⁺. libretexts.orgchemguide.co.ukH₂-Temperature-Programmed Reduction (H₂-TPR) shows reduction peaks corresponding to V⁵⁺ → V³⁺. nih.gov
V⁴⁺ Acts as a key redox center; facilitates electron transfer; its presence can enhance surface acidity. nih.govpg.edu.plEPR studies confirm the presence of V⁴⁺ in VO²⁺ complexes. mdpi.comresearchgate.net XPS analysis quantifies the V⁴⁺/V⁵⁺ ratio on the surface. rsc.orgnih.gov
V⁴⁺/V⁵⁺ Redox Couple Enables the Mars-van Krevelen mechanism; crucial for the catalyst's ability to be re-oxidized and regenerated. libretexts.orgchemguide.co.ukIn-situ studies show the cycling between these states during catalytic operation. libretexts.org

Adsorption and Desorption Dynamics of Reactant and Product Species

The efficiency of a catalytic process on this compound is heavily dependent on the adsorption of reactants onto active sites and the subsequent desorption of products. Temperature-Programmed Desorption (TPD) is a key technique used to study these dynamics, providing information on the number and strength of active sites. micromeritics.commicrotrac.comchemrxiv.org

Ammonia TPD (NH₃-TPD) is widely used to characterize the acidity of vanadium-based catalysts. micromeritics.commicrotrac.com The desorption temperature of ammonia corresponds to the strength of the acid sites, with higher temperatures indicating stronger acidity. The quantity of desorbed ammonia provides a measure of the total number of acid sites. micromeritics.com For (NH₄)₂V₃O₈, both Brønsted and Lewis acid sites are expected to contribute to ammonia adsorption. The intercalated NH₄⁺ ions and surface V=O groups are key locations for these interactions. chalmers.senih.govmdpi.com

The dynamics are not limited to reactants. The desorption of products is equally important, as slow desorption can lead to site blocking and catalyst deactivation. The interaction between the catalyst surface and various species (reactants, intermediates, and products) can be complex. For example, in SCR reactions, water is a product, and its adsorption on the catalyst surface can influence the equilibrium between adsorbed NH₃ on Lewis acid sites and NH₄⁺ ions on Brønsted acid sites. mdpi.com Understanding these adsorption/desorption equilibria is crucial for optimizing reaction conditions and catalyst design. rsc.org

Technique Probe Molecule Information Obtained
NH₃-TPD Ammonia (NH₃)Quantifies the total number and strength distribution of surface acid sites. micromeritics.commicrotrac.com
Pyridine-IR PyridineDifferentiates between Brønsted and Lewis acid sites.
H₂O-TPD Water (H₂O)Investigates the interaction of water with the catalyst surface, relevant for reactions where water is a reactant or product. rsc.org

Influence of Surface Morphology and Structure on Catalytic Pathways

The catalytic performance of this compound is profoundly influenced by its physical structure, including surface area, porosity, and crystal morphology. acs.orgmpg.de (NH₄)₂V₃O₈ possesses a characteristic lamellar (2D) structure, built from layers of vanadium oxide polyhedra with ammonium ions situated in the interlayer space. researchgate.netmdpi.com This layered morphology can be beneficial for catalysis.

The synthesis method plays a critical role in determining the final morphology. Facile hydrothermal methods can produce single-crystalline (NH₄)₂V₃O₈ nanoflakes. researchgate.net This 2D morphology provides a high surface area, which can lead to a greater number of exposed active sites for reactant interaction. acs.org The layered architecture also creates channels and tunnels that can facilitate the diffusion of reactant and product molecules. researchgate.net

Furthermore, the specific crystal facets exposed on the surface can exhibit different reactivities, leading to variations in catalytic pathways and selectivity. High-resolution transmission electron microscopy (HRTEM) has been used to identify specific lattice planes, such as the (100) and (010) planes, on the surface of as-prepared (NH₄)₂V₃O₈. researchgate.netmdpi.com The arrangement of vanadium and oxygen atoms on these different facets determines the type and density of active sites, thereby influencing the adsorption energies of reactants and the activation barriers for specific reaction steps. mpg.de For instance, in photocatalysis, creating a 2D/2D heterojunction between lamellar (NH₄)₂V₃O₈ and another material like TiO₂ has been shown to enhance photocatalytic efficiency by improving charge separation and light absorption, demonstrating a clear structure-function relationship. researchgate.netmdpi.com

Advanced Materials Science Research Employing Ammonium Trivanadium Octaoxide

Integration into Composite Materials for Functional Architectures

To enhance its intrinsic properties and create materials with tailored functionalities, ammonium (B1175870) trivanadium octaoxide is frequently integrated into composite materials. These architectures leverage the synergistic effects between (NH₄)₂V₃O₈ and other materials, such as carbon nanotubes (CNTs), graphene, and conductive polymers, to overcome limitations like low electrical conductivity and structural instability during electrochemical cycling. researchgate.netcapes.gov.brrdworldonline.com

Common Composite Strategies:

Carbon-based Composites: Graphene and CNTs are ideal for creating composites with (NH₄)₂V₃O₈ due to their high surface area, excellent conductivity, and mechanical strength. rsc.orgmdpi.com For instance, (NH₄)₂V₃O₈ nanoparticles encapsulated in an amorphous carbon matrix have been developed for aqueous zinc-ion batteries (AZIBs). researchgate.net This encapsulation not only improves conductivity but also buffers the volume changes during ion insertion/extraction, thus enhancing cycling stability. Similarly, composites with graphene have been explored for sodium-ion batteries, where the graphene stabilizes the layered structure of the vanadate (B1173111). rsc.org

Conductive Polymer Composites: Integrating (NH₄)₂V₃O₈ with conductive polymers like polyaniline (PANI) can boost electrochemical performance. rdworldonline.com The polymer matrix can facilitate efficient ion and electron transport, allowing more of the active material to participate in electrochemical reactions. rdworldonline.com

Heterojunctions with other Oxides: Creating 2D/2D heterojunctions, for example with titanium dioxide (TiO₂), has been shown to be effective for photocatalytic applications. mdpi.comresearchgate.net In such architectures, (NH₄)₂V₃O₈ acts as a sensitizer, expanding the range of light absorption into the visible spectrum and improving the separation of photogenerated electron-hole pairs. mdpi.comresearchgate.net

These composite designs are crucial for developing functional architectures applicable in fields ranging from energy storage to environmental remediation. mdpi.comresearchgate.netnih.gov

Microstructure-Functionality Relationships (Emphasis on Mechanistic Understanding)

The performance of ammonium trivanadium octaoxide in various applications is intrinsically linked to its microstructure. Understanding this relationship is key to designing high-performance materials. The compound crystallizes in a layered structure formed by (V₃O₈)²⁻ ions, with NH₄⁺ cations situated in the interlayer spaces. iucr.org This unique arrangement is fundamental to its functionality.

Key Microstructural Features and Their Functional Impact:

Layered Crystal Structure: The 2D layered framework is a defining feature, creating natural pathways for ion intercalation and deintercalation, which is essential for its use as a battery electrode. iucr.orgnih.gov The spacing between these layers, influenced by the presence of NH₄⁺ "pillars," facilitates the diffusion of guest ions like Li⁺, Na⁺, and Zn²⁺. rsc.orgnih.gov

Role of Ammonium Ions (NH₄⁺): The NH₄⁺ cations act as structural "pillars," preventing the collapse of the layered structure during repeated ion insertion and extraction cycles. nih.gov This enhances the material's cyclic stability. Density Functional Theory (DFT) calculations have suggested that these ammonium ions can also facilitate charge transfer and reduce the electrostatic interactions between inserted ions (like Zn²⁺) and the host lattice, effectively acting as a structural lubricant to promote smoother ion migration. nih.gov

Mixed Valence State: (NH₄)₂V₃O₈ is a mixed-valence compound containing both V⁵⁺ and V⁴⁺ ions. mdpi.com This mixed valency is crucial for its electrochemical and photocatalytic activities, as it facilitates redox reactions and improves electrical conductivity.

Morphology: The morphology of (NH₄)₂V₃O₈, whether as nanoparticles, nanosheets, or hierarchical flower-like structures, significantly impacts its performance. rsc.orgdntb.gov.uaresearchgate.net Nanostructured materials offer a high surface-area-to-volume ratio, which increases the number of active sites available for electrochemical reactions and shortens ion diffusion paths, leading to higher capacity and better rate performance. researchgate.net For example, nanosheets with a diameter of 200–500 nm have demonstrated stable cycling in sodium-ion batteries. rsc.orgrsc.org

A detailed investigation into the crystal structure revealed that the NH₄⁺ cation is disordered by rotation and does not form strong hydrogen bonds with the vanadate layers, a feature that could influence its ion intercalation properties. iucr.org

Fabrication Methodologies for Advanced Material Architectures

The synthesis method plays a critical role in determining the microstructure, morphology, and ultimately, the functionality of this compound materials. Various fabrication techniques have been developed to create advanced architectures with controlled properties. rsc.orggoums.ac.iryoutube.com

Primary Fabrication Methods:

MethodDescriptionResulting ArchitectureReference(s)
Hydrothermal Synthesis A common method where precursors are reacted in an aqueous solution within a sealed vessel (autoclave) at elevated temperature and pressure. It allows for good control over crystal growth and morphology.Nanoparticles, nanosheets, nanoflakes, hierarchical flowers, and other nanostructures. iucr.orgmdpi.comrsc.orgrsc.orgmdpi.compg.edu.pl iucr.orgmdpi.comrsc.orgrsc.orgmdpi.compg.edu.pl
Electrospinning A technique that uses an electric field to draw charged threads of polymer solutions or melts into fibers with diameters in the nanometer range. It is highly versatile for creating 1D nanostructures and composite fibers.Nanofibers, core-shell fibers, porous fibers. acs.orgnih.gov acs.orgnih.gov
Sol-Gel Process Involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It is often used to create composites, such as embedding vanadate precursors within a carbon nanotube network before further processing.Nanocomposites, often with intimate contact between components. capes.gov.brmdpi.com capes.gov.brmdpi.com
Impregnation A method where a porous support material is soaked in a solution containing the precursor (e.g., ammonium vanadate), followed by drying and thermal treatment to form the final composite.Surface-decorated composites, such as vanadia on mayenite. mdpi.com mdpi.com

Hydrothermal synthesis is particularly prevalent, often starting with ammonium metavanadate (NH₄VO₃) as a precursor. mdpi.comrsc.orgrsc.org By adjusting parameters like temperature, reaction time, pH, and the use of structure-directing agents, a wide variety of nanostructures can be achieved. mdpi.commdpi.com Electrospinning is emerging as a powerful tool for fabricating one-dimensional nanofibers and membranes for energy applications. acs.orgnih.gov

Stability Investigations under Diverse Environmental Conditions

The stability of this compound is a critical factor for its practical application, especially in energy storage devices that undergo thousands of charge-discharge cycles. Research has focused on its structural, thermal, and electrochemical stability.

Electrochemical Stability: A primary challenge for many vanadate-based cathodes is structural collapse during repeated ion insertion/extraction. nih.gov However, the NH₄⁺ ions in the (NH₄)₂V₃O₈ structure act as pillars, significantly enhancing its cyclic stability. nih.gov For example, when used as a cathode for aqueous zinc-ion batteries, composites of (NH₄)₂V₃O₈ have shown excellent capacity retention. One study reported a capacity of 135 mAh g⁻¹ after 2000 cycles at a current density of 1 A g⁻¹. researchgate.net Doping the structure, for instance with potassium (K⁺), has also been shown to improve cycling stability in sodium-ion batteries by further stabilizing the layered structure. rsc.orgrsc.org

Thermal Stability: The thermal decomposition of ammonium vanadates is a complex process. Studies on the precursor, ammonium metavanadate (NH₄VO₃), show that upon heating in air, it forms intermediates like ammonium hexavanadate ((NH₄)₂V₆O₁₆) before ultimately decomposing to vanadium pentoxide (V₂O₅). researchgate.net In closed, high-pressure systems, redox reactions between vanadium(V) and ammonia (B1221849) can occur, yielding different mixed-valence products. researchgate.net The stability of (NH₄)₂V₃O₈ itself under operating conditions is crucial; excessive heat can lead to the loss of the stabilizing ammonium ions and structural degradation.

Chemical Stability: The material shows good stability in certain aqueous electrolytes, making it suitable for aqueous batteries. researchgate.net Photocatalyst composites using (NH₄)₂V₃O₈ have also demonstrated good recyclability and chemical stability over multiple degradation cycles without significant loss of activity. researchgate.net However, like many vanadium oxides, it can be susceptible to dissolution in certain electrolytes, particularly under prolonged cycling, which is an area of ongoing research.

Design of Novel Architectures for Energy Conversion and Storage Systems

The rational design of (NH₄)₂V₃O₈ architectures is paramount for advancing its application in energy conversion and storage. researchgate.net Research focuses on creating novel structures that maximize active material utilization, enhance ion and electron transport, and ensure long-term stability. iucr.orgnih.gov

Architectural Designs for Specific Energy Applications:

ApplicationArchitectural Design StrategyPerformance EnhancementReference(s)
Lithium-Ion Batteries Single-crystalline nanoflakes; composites with carbon.High initial discharge capacity and good lithium storage properties. iucr.orgresearchgate.netacs.org
Sodium-Ion Batteries K-doped (NH₄)₂V₃O₈/graphene nanosheet composites.Increased reversible capacity (235.4 mAh g⁻¹ vs. 90.5 mAh g⁻¹ for undoped) and stable cycling. rsc.orgrsc.orgresearchgate.net
Aqueous Zinc-Ion Batteries Nanoparticles encapsulated in an amorphous carbon matrix.High capacity (356 mAh g⁻¹ at 0.1 A g⁻¹), excellent cycle life (135 mAh g⁻¹ after 2000 cycles), and high energy density (334 Wh kg⁻¹). researchgate.netnih.govacs.org
Supercapacitors Composites with high-surface-area carbons like CNTs.The vanadate provides pseudocapacitance, complementing the electrical double-layer capacitance of carbon, to boost overall energy density. iucr.orgcapes.gov.brrdworldonline.commdpi.com
Photocatalysis 2D/2D heterojunctions with wide-bandgap semiconductors (e.g., TiO₂).Enhanced visible light absorption and efficient separation of charge carriers for contaminant degradation. mdpi.comresearchgate.net

The overarching strategy involves nano-engineering, such as creating nanoparticles or nanosheets to shorten diffusion lengths, and forming composites with conductive materials like graphene or carbon to create an efficient electronic network. researchgate.netrsc.org These architectural innovations have demonstrated that (NH₄)₂V₃O₈ is a highly promising and versatile material for next-generation energy systems.

Interfacial Phenomena and Surface Science of Ammonium Trivanadium Octaoxide

Surface Reconstruction and Termination Studies

The surface characteristics of ammonium (B1175870) trivanadium octaoxide are intrinsically linked to its bulk crystal structure. It possesses a lamellar structure composed of [V₃O₈]²⁻ layers, with ammonium (NH₄⁺) ions situated in the interlayer spaces. mdpi.comresearchgate.net The layers themselves are constructed from corner-sharing VO₄ tetrahedra and VO₅ square pyramids. mdpi.comresearchgate.net High-resolution transmission electron microscopy (HRTEM) has revealed discernible lattice planes, such as the 100 and 010 planes, with an approximate interplanar distance of 8.9 Å. mdpi.comresearchgate.net

The crystal structure has been determined to be tetragonal with the space group P4bm. researchgate.netiucr.org A redetermination of the crystal structure provided precise atomic coordinates and confirmed the layered arrangement, which is crucial for understanding how the surface might terminate. iucr.org The V⁵⁺ ions are located at the center of VO₄ tetrahedra, while V⁴⁺ ions occupy the center of VO₅ square-based pyramids. researchgate.net The surfaces of (NH₄)₂V₃O₈ are expected to be the cleavage planes, which are the (001) planes. researchgate.net

While detailed studies on the surface reconstruction and termination of pure ammonium trivanadium octaoxide are not extensively available, the layered nature suggests that the surfaces are likely terminated by the vanadium oxide layers with the ammonium ions accessible at the surface or within the near-surface interlayer spaces. The surface morphology of synthesized (NH₄)₂V₃O₈ has been observed to consist of uneven, overlapping nanosheets with a wrinkled texture. nih.gov This morphology provides a high surface area, which is a significant factor in interfacial phenomena. nih.gov

Adsorption Behavior of Molecular Species on this compound Surfaces

The adsorption of molecules onto the surface of this compound is a critical aspect of its functionality in applications such as photocatalysis and batteries. The high surface area presented by its wrinkled nanosheet morphology is advantageous for adsorption processes. nih.gov

Studies involving the adsorption of methylene (B1212753) blue, a cationic dye, have been conducted to probe the surface adsorption capacity of (NH₄)₂V₃O₈. In these investigations, it was observed that pure this compound exhibits a relatively low capacity for adsorbing this particular contaminant. mdpi.com However, when integrated into a heterostructure with TiO₂-stearic acid, the resulting composite material showed a significant decrease in dye concentration, indicating that the active sites on the material's surface became saturated with the adsorbed molecules. mdpi.com The adsorption capacity is influenced by the lamellar structure and the surface area of the material. mdpi.com

Below is a data table summarizing the percentage of methylene blue removal after reaching equilibrium for this compound and related composite materials.

MaterialMethylene Blue Removal (%)
(NH₄)₂V₃O₈1.74 mdpi.com
TiO₂–SA10.5 mdpi.com
TiO₂–SA/(NH₄)₂V₃O₈ (1:0.025)16.4 mdpi.com
TiO₂–SA/(NH₄)₂V₃O₈ (1:0.050)14.5 mdpi.com
TiO₂–SA/(NH₄)₂V₃O₈ (1:0.10)18.3 mdpi.com
TiO₂–SA/(NH₄)₂V₃O₈ (1:0.15)22.6 mdpi.com

This table illustrates the adsorption capacity of different materials for methylene blue dye.

While these findings provide initial insights, comprehensive studies detailing the adsorption isotherms, thermodynamics, and kinetics of a wider range of molecular species on pure this compound surfaces are still needed to fully understand its adsorption behavior.

Surface Reactivity Investigations and Active Site Probing

The surface reactivity of this compound is a key factor in its catalytic and electrochemical applications. Research has shown that in-situ produced (NH₄)₂V₃O₈ can act as a catalytically active species. ionike.com The active sites on the surface of this material play a crucial role in its performance.

In the context of photocatalysis, the surface reactivity of (NH₄)₂V₃O₈ has been explored in a 2D/2D heterojunction with layered TiO₂. mdpi.com The study highlighted the importance of reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) ions (O₂•⁻) in the degradation of methylene blue. mdpi.com These reactive species are generated at the active sites on the photocatalyst's surface. The formation of new active sites can also be induced by changes in the electrode's surface properties during electrochemical processes. nih.gov

Electron Paramagnetic Resonance (EPR) studies have been employed to probe the local environment of the vanadium centers, which are potential active sites. These studies on (NH₄)₂V₃O₈ suggest that the VO²⁺ complexes are in axially distorted octahedral sites. mdpi.comresearchgate.netcsic.es The EPR parameters obtained from experimental data are detailed in the table below.

ParameterValueReference
g‖1.925 ± 0.001 mdpi.com
g⊥1.978 ± 0.001 mdpi.com

This table presents the principal values of the g-tensor for (NH₄)₂V₃O₈, which provide information about the electronic structure of the vanadium active sites.

The wrinkled surface morphology of (NH₄)₂V₃O₈ nanosheets can increase the contact area between the electrode and electrolyte, which promotes better ion transfer and accessibility to the active sites, critical for high-rate performance in batteries. nih.gov

Characterization of Surface Defects and Their Impact on Reactivity

Surface defects, such as oxygen vacancies, can significantly influence the electronic and catalytic properties of metal oxides. In vanadium oxides, the creation of oxygen vacancies is a known strategy to enhance electrochemical performance. d-nb.info While specific studies on defect characterization in pure this compound are limited, insights can be drawn from related vanadate (B1173111) systems.

The creation of surfaces with abundant defects is a factor that can improve the performance of materials in applications like photocatalysis. mdpi.com Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) are powerful tools for the characterization of surface defects. d-nb.info XPS can validate the formation of oxygen vacancies by detecting changes in the local binding energy of oxygen atoms. d-nb.info EPR spectroscopy is also used to evaluate the presence of oxygen vacancies and other defects. d-nb.info

In a study on CoV₂O₆, the introduction of oxygen vacancies was shown to cause lattice relaxations and a redistribution of charge density, which are critical for enhancing the catalyst's electronic conductivity and surface reactivity. d-nb.info It is plausible that similar mechanisms are at play in this compound, where the presence of surface defects could modulate its reactivity. For instance, the fabrication of (NH₄)₂V₃O₈ nanoparticles encapsulated in amorphous carbon for high-capacity electrodes in aqueous zinc-ion batteries is a strategy that could involve the creation of surface defects to enhance performance. nih.govdntb.gov.ua

Emerging Research Directions and Future Outlook

Integration with Quantum Material Concepts and Low-Dimensional Systems

The unique layered structure of ammonium (B1175870) trivanadium octaoxide (NH₄V₃O₈) positions it as a compelling candidate for exploring quantum phenomena and the physics of low-dimensional systems. Its architecture, characterized by layers of vanadium oxide separated by ammonium ions, inherently creates a two-dimensional (2D) environment where electronic and magnetic interactions can manifest in novel ways. acs.orgresearchgate.net The temperature variation of magnetic susceptibility in related vanadate (B1173111) compounds exhibits features of low-dimensional magnetism, suggesting that NH₄V₃O₈ could host similar intriguing properties. researchgate.net

Researchers are investigating how the electronic properties of NH₄V₃O₈, such as its conductivity, are influenced by its low-dimensional nature. whut.edu.cn The compound's nanobelt morphology, for instance, demonstrates nonlinear and symmetric current-voltage characteristics, with conductivity dependent on the applied electric field. whut.edu.cn This behavior is attributed to small polaron hopping, a conduction mechanism characteristic of materials with strong electron-phonon interactions, often pronounced in low-dimensional systems. whut.edu.cn The exploration of NH₄V₃O₈ within the context of quantum materials could unveil emergent phenomena such as charge density waves, novel magnetic orderings, or even unconventional superconductivity under specific conditions like high pressure or doping. Recent discoveries of pressure-induced dimensionality crossovers and insulator-to-metal transitions in other low-dimensional magnetic systems provide a roadmap for future investigations into NH₄V₃O₈. cam.ac.uk

Exploration of Novel Green Synthetic Routes and Scalability Considerations

Recent research has emphasized the development of environmentally friendly and scalable methods for synthesizing ammonium trivanadium octaoxide. Traditional synthesis often involves mineral acids, but newer, greener approaches are being explored. arxiv.orgrsc.org Hydrothermal and microwave-assisted hydrothermal methods have emerged as effective techniques for producing phase-pure NH₄V₃O₈ with controllable morphologies. researchgate.netarxiv.org These methods offer advantages such as faster reaction times, energy efficiency, and the ability to tailor the size and shape of the resulting micro- and nanostructures. arxiv.org

A key focus is on using less hazardous reagents and simplifying the synthesis process. For instance, a facile, environmentally friendly route using an aqueous solution of ammonium metavanadate under acidic conditions has been demonstrated to produce large quantities of single-crystal NH₄V₃O₈ nanobelts. whut.edu.cn Another approach involves the hydrothermal treatment of ammonium metavanadate with acetic acid, a weaker acid than the traditionally used mineral acids. researchgate.net Furthermore, a novel room-temperature synthesis has been proposed by mixing an organic ammonium salt and V₂O₅ in a suitable solvent, eliminating the need for pH control and oxidants. mdpi.com

Scalability is a critical factor for the practical application of NH₄V₃O₈. Hydrothermal methods are considered scalable, and research is ongoing to optimize these processes for industrial production. researchgate.netacs.org The ability to produce large quantities of NH₄V₃O₈ with consistent quality is essential for its use in applications such as batteries and catalysts.

Development of Advanced In-Situ Characterization Tools for Dynamic Processes

Understanding the dynamic processes that occur within this compound during its function, particularly in applications like energy storage, is crucial for optimizing its performance. The development and application of advanced in-situ and operando characterization techniques are paramount in this endeavor. These methods allow for the real-time observation of structural and chemical changes in the material as it operates. biologic.net

Techniques such as in-situ X-ray diffraction (XRD) and operando spectroscopy (Raman, IR, UV-Vis) are being employed to study the (de)intercalation of ions into the NH₄V₃O₈ structure during battery cycling. biologic.netresearchgate.netacs.org These studies provide valuable insights into the reaction mechanisms, phase transitions, and degradation pathways. For example, operando pH measurements can help decipher the roles of different ions, such as H⁺ and Zn²⁺, in the electrochemical processes of aqueous batteries. dntb.gov.ua

By combining these experimental techniques with computational modeling, researchers can gain a more comprehensive understanding of the dynamic behavior of NH₄V₃O₈ at the atomic and molecular levels. This knowledge is instrumental in designing materials with improved stability and performance.

Multi-Scale Modeling and Simulation Approaches for Complex Systems

To unravel the complex structure-property relationships in this compound, researchers are increasingly turning to multi-scale modeling and simulation techniques. These computational methods allow for the investigation of the material at various length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of a device. oecd-nea.org

Density Functional Theory (DFT) calculations are used to probe the electronic structure, bonding, and thermodynamic stability of NH₄V₃O₈. acs.orgnih.gov These calculations can predict properties such as the bandgap and the energies associated with ion intercalation, providing fundamental insights into the material's electrochemical behavior. acs.org For instance, DFT simulations have been used to demonstrate the crystal structure of 2D NH₄V₃O₈ nanoflakes. acs.org

Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of atoms and molecules over time. nih.govtsukuba.ac.jp This is particularly useful for studying ion diffusion pathways and structural changes during processes like battery charging and discharging. core.ac.ukhust.edu.vn By combining DFT and MD with higher-level modeling approaches, a more complete picture of the material's performance in complex systems can be obtained. This multi-scale approach is crucial for designing next-generation materials with tailored properties. rsc.orgresearchgate.net

Potential for Multifunctional Materials Design and Targeted Applications

The unique chemical and physical properties of this compound open up possibilities for its use in a variety of multifunctional materials and targeted applications. acs.orgwhut.edu.cn Its layered structure and ability to intercalate different ions make it a promising candidate for energy storage, particularly as a cathode material in lithium-ion and zinc-ion batteries. whut.edu.cnrsc.orgresearchgate.net Research has shown that nanostructured NH₄V₃O₈, such as nanobelts and nanoflakes, can exhibit high specific capacity and good cycling stability. acs.orgwhut.edu.cn

Beyond energy storage, NH₄V₃O₈ is being explored for its catalytic properties. whut.edu.cnresearchgate.net Vanadium oxides are known to be effective catalysts for various chemical reactions, and the high surface area of nanostructured NH₄V₃O₈ could enhance its catalytic activity. For example, it has been investigated as a catalyst for the oxidation of biomass-derived compounds. researchgate.net

Furthermore, the semiconducting nature of NH₄V₃O₈ suggests potential applications in electronic and optical devices. whut.edu.cn The development of 2D NH₄V₃O₈ nanoflakes has demonstrated its potential as an efficient material for both energy conversion in the hydrogen evolution reaction and energy storage in supercapacitors. acs.orgresearchgate.net The ability to synthesize NH₄V₃O₈ with controlled morphologies allows for the tuning of its properties for specific applications, paving the way for the design of novel multifunctional materials. researchgate.net

Table of Synthesis Methods and Morphologies

Synthesis Method Reagents Conditions Resulting Morphology Reference
Hydrothermal NH₄VO₃, Acetic Acid 140°C, 48h, pH 2.5-6 Shuttles, flowers, belts, plates researchgate.net
Hydrothermal NH₄VO₃, HCl 180°C, 36h, pH ~1.5 Single-crystal nanobelts whut.edu.cn
Hydrothermal V₂O₅, VOSO₄·3H₂O, NH₄-salts 180°C, pH 2.5-8.0 Plates, nanowires researchgate.net
Microwave-Assisted Hydrothermal NH₄VO₃, Acetic Acid 140°C, 20 min, pH 2.5-5.5 Flower-like, nanobelts, laths, sheets researchgate.netarxiv.org
Two-Step (Hydrothermal + Calcination) NH₄VO₃, Acetic Acid 160°C, 48h, pH 6 2D Nanoflakes acs.org

Table of Chemical Compounds

Compound Name Molecular Formula
Acetic Acid CH₃COOH
Ammonium Metavanadate NH₄VO₃
This compound NH₄V₃O₈
Carbon C
Hydrogen H₂
Hydrochloric Acid HCl
Lithium Li
Nitrogen N₂
Vanadium Pentoxide V₂O₅
Vanadyl Sulfate (B86663) VOSO₄
Water H₂O

Q & A

Q. What are the established synthesis protocols for ammonium trivanadium octaoxide, and what parameters critically influence product purity?

this compound (NH4_4V3_3O8_8) synthesis typically involves sol-gel methods adapted from analogous uranium oxide systems. Key steps include:

  • Precursor preparation : Combining vanadium precursors (e.g., V2_2O5_5) with ammonium salts under controlled pH (e.g., using NH4_4OH) to form a stable sol .
  • Gelation : Emulsification in organic solvents (e.g., 2-ethylhexanol-1) with surfactants (e.g., SPAN-80) to form microspheres .
  • Thermal treatment : Calcination in air at 400–700°C to oxidize organic residues and stabilize the oxide structure . Critical parameters include pH (prevents premature precipitation), nitrate concentration (affects gel stability), and heating rate (avoids structural collapse) .

Q. How can X-ray diffraction (XRD) and scanning electron microscopy (SEM) characterize this compound?

  • XRD : Identifies crystalline phases by comparing peaks to reference patterns (e.g., JCPDS). For example, post-calcination XRD confirms the formation of NH4_4V3_3O8_8 by detecting characteristic reflections at 2θ = 15–35° .
  • SEM : Reveals particle morphology (e.g., spherical microspheres <100 µm) and surface integrity. Dual solvent extraction processes minimize cracks during thermal treatment .

Advanced Research Questions

Q. What experimental challenges arise in controlling crystallinity and particle morphology during sol-gel synthesis?

  • Gelation consistency : High nitrate content in precursors generates explosive ammonium nitrate during heating, requiring dual extraction (water + nitrate removal) to stabilize gels .
  • Morphological control : Emulsification parameters (surfactant concentration, stirring speed) dictate microsphere size distribution. For <100 µm particles, Span-80 concentrations >1% v/v are optimal .
  • Crystallinity : Lower calcination rates (e.g., 5°C/min) reduce thermal stress, preserving crystallinity. Rapid heating (>10°C/min) risks amorphous phase formation .

Q. How do thermal decomposition pathways of this compound compare to analogous compounds like ammonium metavanadate (NH4_4VO3_3)?

  • NH4_4V3_3O8_8 : Thermogravimetric analysis (TGA) shows two stages:

100–300°C: Loss of adsorbed water and NH3_3.

400–700°C: Exothermic combustion of organic residues, forming V3_3O8_8 .

  • NH4_4VO3_3 : Decomposes at ~210°C to V2_2O5_5 and NH3_3, lacking the intermediate organic combustion phase .
    Differential scanning calorimetry (DSC) and evolved gas analysis (EGA) are critical for distinguishing these pathways .

Q. What contradictions exist in the literature regarding synthesis conditions, and how can researchers resolve them?

  • pH control : Some studies emphasize alkaline conditions (pH 8–9) for sol stability , while others report successful gelation at near-neutral pH . Resolution: Systematic pH titration coupled with zeta potential measurements to identify isolectric points.
  • Precursor ratios : Discrepancies in V:NH4+_4^+ molar ratios (1:1 vs. 1:2) affect oxide stoichiometry. Energy-dispersive X-ray spectroscopy (EDS) post-synthesis can validate compositional accuracy .

Methodological Recommendations

  • Phase purity : Combine XRD with Raman spectroscopy to detect amorphous impurities .
  • Kinetic studies : Use isothermal TGA to model decomposition activation energies .
  • Comparative analysis : Benchmark against uranium oxide (U3_3O8_8) synthesis, noting analogous gelation and calcination steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.